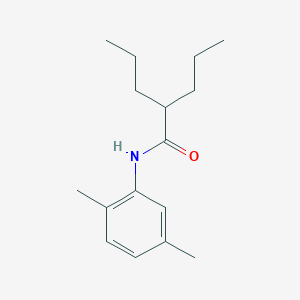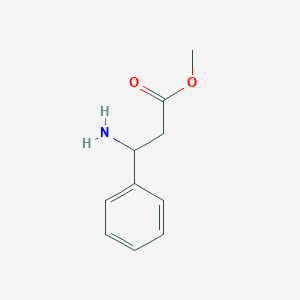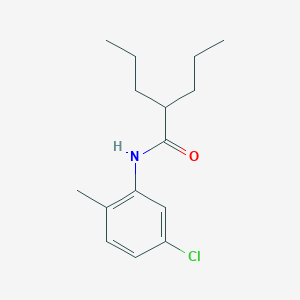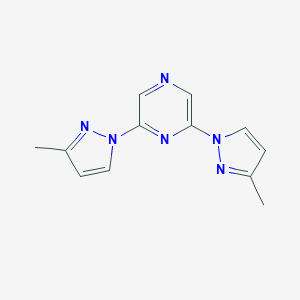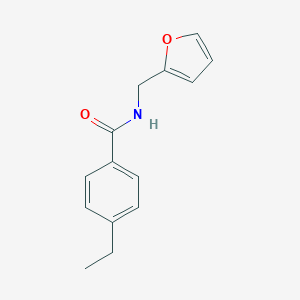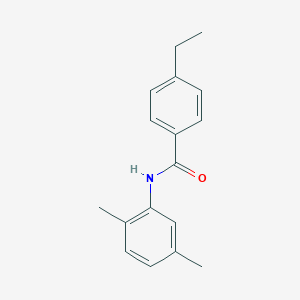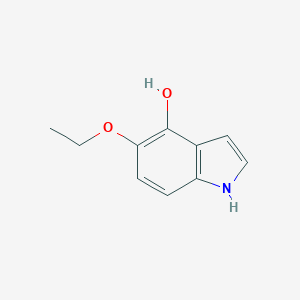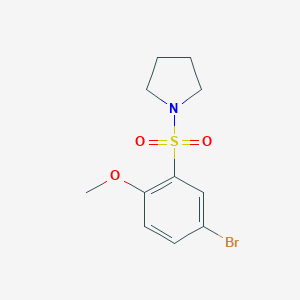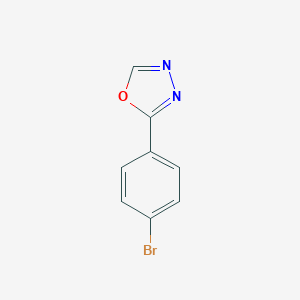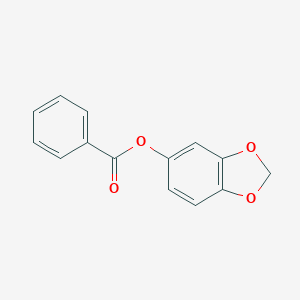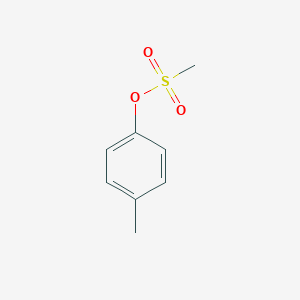
Methanesulfonic acid, 4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 4-methylphenyl ester, also known as toluenesulfonic acid, is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a catalyst, solvent, and intermediate in the synthesis of various organic compounds. In recent years, methanesulfonic acid, 4-methylphenyl ester has gained attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, 4-methylphenyl ester as a catalyst is not fully understood. However, it is believed to function as an acid catalyst by donating a proton to the reactant molecule, which then undergoes a nucleophilic attack by another molecule.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methanesulfonic acid, 4-methylphenyl ester. However, it has been reported to be toxic and irritating to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanesulfonic acid, 4-methylphenyl ester has several advantages as a catalyst in lab experiments. It is a strong acid catalyst that can be used in a wide range of reactions. In addition, it is a liquid at room temperature, making it easy to handle and use. However, its toxicity and irritant properties can pose a risk to researchers, and appropriate safety measures should be taken when handling it.
Direcciones Futuras
There are several potential future directions for research on methanesulfonic acid, 4-methylphenyl ester. One area of research could focus on the development of new and efficient synthesis methods using this catalyst. Another area of research could be the investigation of its potential applications in the pharmaceutical industry, such as in the synthesis of new drugs. Additionally, research could be conducted on the toxicological effects of methanesulfonic acid, 4-methylphenyl ester to better understand its potential risks and develop appropriate safety measures.
Métodos De Síntesis
Methanesulfonic acid, 4-methylphenyl ester can be synthesized through several methods, including the reaction of toluene with sulfuric acid or methanesulfonic acid. In addition, it can also be prepared by the reaction of toluene with methanesulfonyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 4-methylphenyl ester has been widely used in scientific research as a catalyst in various chemical reactions. It has been reported to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ethers. In addition, it has also been used as a solvent in the synthesis of organic compounds.
Propiedades
Número CAS |
17177-63-8 |
|---|---|
Nombre del producto |
Methanesulfonic acid, 4-methylphenyl ester |
Fórmula molecular |
C8H10O3S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(4-methylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h3-6H,1-2H3 |
Clave InChI |
XUEGVQIJMFWBLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
